molecular formula C17H16BrCl3N2O2S B2933684 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine CAS No. 2361794-48-9

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Cat. No. B2933684
CAS RN: 2361794-48-9
M. Wt: 498.64
InChI Key: HMWFLMFSYVRRHR-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine, also known as BDBS, is a chemical compound that has been extensively studied for its potential application in scientific research. BDBS is a piperazine derivative that has been synthesized using a number of different methods, and its mechanism of action and physiological effects have been investigated in a variety of different contexts. In

Mechanism Of Action

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is believed to inhibit the uptake of serotonin by SERT by binding to the transporter and blocking the movement of serotonin across the cell membrane. This inhibition results in an increase in extracellular serotonin levels, which can have a variety of different effects on neuronal function and behavior. Additionally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to bind to other neurotransmitter transporters, including the dopamine transporter and the norepinephrine transporter, although its affinity for these transporters is lower than its affinity for SERT.
Biochemical and Physiological Effects:
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has a number of different biochemical and physiological effects, many of which are related to its inhibition of SERT. For example, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to increase extracellular serotonin levels in the brain, which can result in a variety of different effects on mood, behavior, and cognition. Additionally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems. Finally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to have some potential as a treatment for depression and anxiety disorders, although more research is needed in this area.

Advantages And Limitations For Lab Experiments

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has a number of advantages and limitations for use in laboratory experiments. One advantage is its high affinity for SERT, which makes it a useful tool for investigating the function of this transporter. Additionally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is relatively easy to synthesize and can be obtained in relatively large quantities, which makes it a cost-effective tool for use in laboratory experiments. However, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine also has some limitations. For example, its effects on other neurotransmitter systems can complicate the interpretation of experimental results, and its potential as a treatment for depression and anxiety disorders means that caution should be exercised when interpreting results obtained using 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine.

Future Directions

There are a number of potential future directions for research on 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. Although some preliminary studies have suggested that 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine may be effective in treating these disorders, more research is needed to determine its safety and efficacy in humans. Additionally, more research is needed to investigate the effects of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine on other neurotransmitter systems, and to determine whether it has any potential as a tool for studying the function of these systems. Finally, more research is needed to investigate the potential long-term effects of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine on neuronal function and behavior.

Synthesis Methods

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been synthesized using a number of different methods. One common method involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 4-(3-chloro-4-methylphenyl)piperazine in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 4-(3-chloro-4-methylphenyl)piperazine in the presence of a palladium catalyst and a base such as potassium carbonate. Both methods result in the formation of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine as a white crystalline solid.

Scientific Research Applications

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been investigated for its potential application in a variety of different scientific research contexts. One area of interest is its potential as a tool for studying the function of the serotonin transporter (SERT). 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been shown to inhibit the uptake of serotonin by SERT, and this inhibition has been used to investigate the role of SERT in a variety of different physiological and pathological processes. Additionally, 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has been investigated for its potential as a treatment for depression and anxiety disorders, as well as for its potential as a tool for studying the function of other neurotransmitter transporters.

properties

IUPAC Name

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrCl3N2O2S/c1-11-2-3-12(8-14(11)19)22-4-6-23(7-5-22)26(24,25)17-10-16(21)15(20)9-13(17)18/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWFLMFSYVRRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrCl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

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